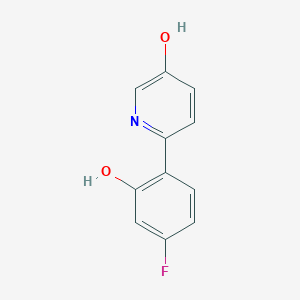

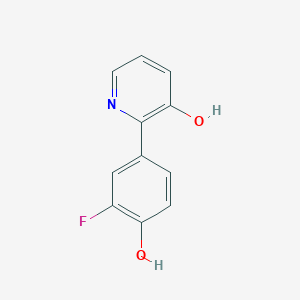

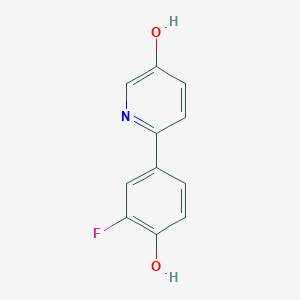

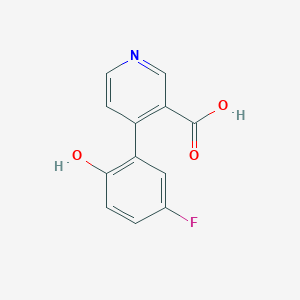

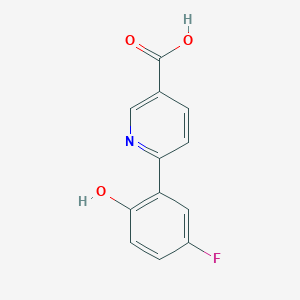

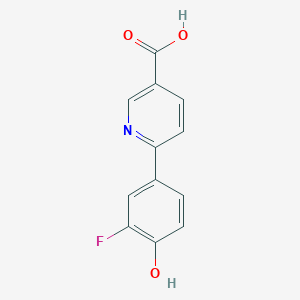

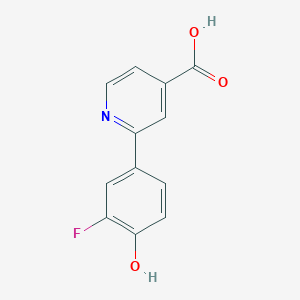

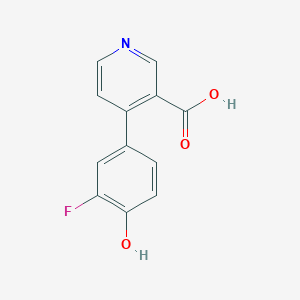

4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95%

Vue d'ensemble

Description

4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid (FHN) is an organic compound with the chemical formula C8H7FNO2. It is a white crystalline solid that is soluble in water and organic solvents. FHN is a versatile compound with many applications in synthetic chemistry, pharmaceuticals, and materials science. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It also has potential applications in the fields of biochemistry, neurochemistry, and immunology.

Applications De Recherche Scientifique

4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals and agrochemicals, as well as in the study of biochemical and physiological processes. 4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% has been used to study the mechanisms of action of various drugs and to investigate the effects of various drugs on the central nervous system. It has also been used to study the effects of various drugs on the immune system. Additionally, 4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% has been used to study the effects of various drugs on cell growth and differentiation.

Mécanisme D'action

4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve signals. When 4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% binds to AChE, it prevents the enzyme from breaking down acetylcholine, leading to an increase in the amount of acetylcholine available to the nerve cells. This increase in acetylcholine can lead to increased nerve signaling and other physiological effects.

Biochemical and Physiological Effects

4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter involved in reward and pleasure. 4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% has also been shown to have an antidepressant effect, as well as an anxiolytic effect. Additionally, 4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% has been shown to have an anti-inflammatory effect, as well as a neuroprotective effect.

Avantages Et Limitations Des Expériences En Laboratoire

4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% is a versatile compound that can be used in a variety of laboratory experiments. One of the advantages of using 4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% is that it is relatively easy to synthesize and can be produced in high yields. Additionally, 4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% is soluble in water and organic solvents, making it easy to work with in the lab. One of the limitations of using 4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% is that its effects on biochemical and physiological processes can be difficult to study in detail due to its relatively short half-life.

Orientations Futures

4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% has potential for use in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. Additionally, it has potential for use in the study of biochemical and physiological processes, such as the effects of various drugs on the central nervous system and the immune system. Further research into the effects of 4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% on these processes could lead to new treatments and therapies. Additionally, further research into the synthesis of 4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% could lead to more efficient and cost-effective methods of production. Finally, further research into the use of 4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% as a drug delivery system could lead to more effective and targeted treatments.

Méthodes De Synthèse

4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95% can be synthesized from 4-fluorobenzoic acid and nicotinic acid in the presence of a base. The reaction is typically performed in a two-step process. First, 4-fluorobenzoic acid is reacted with a base to produce 4-fluorobenzoate. The 4-fluorobenzoate is then reacted with nicotinic acid in the presence of a base to produce 4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, 95%. The reaction can be carried out under mild conditions and is generally high yielding.

Propriétés

IUPAC Name |

4-(3-fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-10-5-7(1-2-11(10)15)8-3-4-14-6-9(8)12(16)17/h1-6,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPISNJINJSQTNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=NC=C2)C(=O)O)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695591 | |

| Record name | 4-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluoro-4-hydroxyphenyl)nicotinic acid | |

CAS RN |

1262009-51-7 | |

| Record name | 4-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.